molecular formula C13H8F2O2 B8320837 3-(2,4-Difluorophenoxy)benzaldehyde

3-(2,4-Difluorophenoxy)benzaldehyde

Cat. No. B8320837
M. Wt: 234.20 g/mol
InChI Key: ZXVHGHDQGWPGAT-UHFFFAOYSA-N
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Patent
US05225607

Procedure details

Concentrated sulphuric acid (0.18 g) was added to a solution of 2-(3-(2,4-difluorophenoxy)phenyl)-1,3-dioxolane in acetone (200 cm3). The stirred mixture was heated at 55° C. for 5 hours. After cooling, the solvent was evaporated under reduced pressure, and the residue neutralised by addition of an aqueous solution of sodium hydrogen carbonate. This aqueous mixture was partitioned between diethyl ether and water. The ether layer was separated, dried over anhydrous magnesium sulphate and the solvent evaporated under reduced pressure to give 3-(2,4-difluorophenoxy)benzaldehyde as an oil (6.4 g). The product was shown to be 85% pure by gas liquid chromatography, and was used without further purification.
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
2-(3-(2,4-difluorophenoxy)phenyl)-1,3-dioxolane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[CH:24]=[C:23]([F:25])[CH:22]=[CH:21][C:8]=1[O:9][C:10]1[CH:11]=[C:12]([CH:16]2OCC[O:17]2)[CH:13]=[CH:14][CH:15]=1>CC(C)=O>[F:6][C:7]1[CH:24]=[C:23]([F:25])[CH:22]=[CH:21][C:8]=1[O:9][C:10]1[CH:11]=[C:12]([CH:13]=[CH:14][CH:15]=1)[CH:16]=[O:17]

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
2-(3-(2,4-difluorophenoxy)phenyl)-1,3-dioxolane
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(OC=2C=C(C=CC2)C2OCCO2)C=CC(=C1)F
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue neutralised by addition of an aqueous solution of sodium hydrogen carbonate
CUSTOM
Type
CUSTOM
Details
This aqueous mixture was partitioned between diethyl ether and water
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(OC=2C=C(C=O)C=CC2)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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